Setanaxib (GKT137831; CAS 1218942-37-0) is a potent, orally bioavailable, and highly selective dual inhibitor of nicotinamide adenine dinucleotide phosphate oxidases 1 and 4 (NOX1/NOX4). Unlike legacy antioxidants and early-generation NOX inhibitors, Setanaxib was specifically engineered to block NOX1/4-mediated reactive oxygen species (ROS) production at the catalytic site without acting as a generic free radical scavenger[1]. Its procurement value lies in its clean pharmacological profile, which lacks the severe off-target flavoprotein inhibition and mitochondrial toxicity associated with older benchmark compounds. With an established pharmacokinetic profile supporting chronic oral dosing, Setanaxib is the definitive small-molecule tool for researchers and developers investigating ROS-driven fibrotic diseases, diabetic complications, and oncology models where precise target engagement is critical[2].
Substituting Setanaxib with cheaper, legacy NOX inhibitors routinely compromises experimental integrity due to severe off-target effects and non-specific mechanisms of action. Diphenyleneiodonium (DPI) is a pan-flavoprotein inhibitor that indiscriminately blocks endothelial nitric oxide synthase (eNOS), xanthine oxidase, and the mitochondrial electron transport chain, causing widespread cellular toxicity [1]. Apocynin, frequently cited as a NOX inhibitor, functions primarily as a generic ROS scavenger rather than a direct enzyme inhibitor, masking true NOX-dependent signaling pathways[1]. Furthermore, while VAS2870 is a recognized pan-NOX inhibitor, it exhibits problematic off-target effects, including direct cysteine thiol alkylation and NOX-independent inhibition of platelet aggregation . Procurement of Setanaxib eliminates these confounding variables, ensuring that observed reductions in oxidative stress and fibrogenesis are strictly driven by NOX1/4 inhibition.
Setanaxib demonstrates potent dual inhibition of NOX4 (Ki = 110 nM) and NOX1 (Ki = 140 nM). Crucially, it exhibits a 12- to 15-fold lower affinity for NOX2 (Ki = 1750 nM) and NOX5 (Ki = 410 nM) [1]. This is a critical differentiator from pan-NOX inhibitors like VAS2870 or DPI, which indiscriminately block NOX2. Because NOX2 is essential for the neutrophil oxidative burst and normal immune function, Setanaxib allows researchers to isolate NOX1/4-driven pathology without inducing broad immunosuppression.
| Evidence Dimension | Enzyme Inhibition Affinity (Ki) |
| Target Compound Data | Setanaxib: NOX1 Ki = 140 nM; NOX4 Ki = 110 nM |
| Comparator Or Baseline | Setanaxib NOX2 Ki = 1750 nM; DPI = Non-selective (equal potency across all isoforms) |
| Quantified Difference | 12- to 15-fold selectivity for NOX1/4 over NOX2 |
| Conditions | Cell-free assays using membranes overexpressing specific NOX isoforms |
Procuring Setanaxib ensures that NOX1/4-dependent fibrotic and metabolic pathways can be suppressed without compromising NOX2-dependent immune responses in complex in vivo models.
Unlike the legacy inhibitor DPI, which exhibits a high affinity for xanthine oxidase (Ki = 50 nM) due to its non-specific flavoprotein binding, Setanaxib demonstrates no significant affinity for xanthine oxidase (Ki > 100 µM) [1]. Furthermore, comprehensive profiling across 170 off-target proteins (including kinases, GPCRs, and ion channels) at 10 µM showed no significant inhibition. Setanaxib also lacks direct superoxide scavenging activity, a major confounding factor when using Apocynin [2].
| Evidence Dimension | Xanthine Oxidase Inhibition (Ki) |
| Target Compound Data | Setanaxib: Ki > 100 µM (No direct ROS scavenging) |
| Comparator Or Baseline | DPI: Ki = 50 nM; Apocynin: Acts as direct ROS scavenger |
| Quantified Difference | >2000-fold reduction in off-target xanthine oxidase inhibition vs. DPI |
| Conditions | In vitro off-target pharmacological profiling and superoxide scavenging assays |
This guarantees that experimental data reflects true NOX1/4 catalytic inhibition rather than generic antioxidant artifacts or widespread mitochondrial toxicity.
Setanaxib was specifically developed to overcome the poor in vivo utility of early NOX inhibitors. It possesses a highly favorable ADME profile, achieving a calculated half-life of approximately 4.79 hours in murine models, which sustains plasma concentrations above the IC50 for extended periods following bolus administration [1]. This permits reliable, once-daily oral dosing (typically 40–60 mg/kg/day) in chronic disease models (e.g., CCl4-induced liver fibrosis, diabetic atherosclerosis), a stark contrast to peptide inhibitors (like gp91ds-tat) that require complex delivery or continuous infusion .
| Evidence Dimension | In Vivo Pharmacokinetics and Dosing Route |
| Target Compound Data | Setanaxib: Oral bioavailability, t1/2 ~ 4.79 hr, dosed at 60 mg/kg/day p.o. |
| Comparator Or Baseline | Peptide inhibitors (gp91ds-tat): Require infusion/injection; Apocynin: Rapid clearance, poor target engagement |
| Quantified Difference | Enables sustained systemic NOX1/4 inhibition via non-invasive oral administration |
| Conditions | Murine pharmacokinetic profiling and chronic disease models (e.g., NOD mice, ApoE-/- mice) |
For procurement teams supporting translational in vivo research, Setanaxib provides the necessary pharmacokinetic stability and oral bioavailability required for weeks-to-months-long chronic efficacy studies.
Because Setanaxib combines high NOX1/4 selectivity with excellent oral bioavailability, it is the procurement standard for chronic in vivo fibrosis models. It is heavily utilized in CCl4-induced liver fibrosis, hypoxia-induced pulmonary vascular remodeling, and diabetic nephropathy studies, where daily oral dosing (60 mg/kg) reliably attenuates fibrogenesis and ROS-driven inflammation without the off-target toxicity seen with DPI[1].
In cancer research, particularly in non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML), NOX4 is frequently overexpressed and drives proliferation. Setanaxib is the preferred tool to selectively block NOX4 catalytic activity to study tumor apoptosis and metastasis, avoiding the confounding generic ROS-scavenging effects of Apocynin that can artificially alter redox-sensitive oncogenic pathways [2].
Setanaxib is highly suited for studying diabetic atherosclerosis and beta-cell dysfunction. Its lack of NOX2 inhibition ensures that researchers can evaluate NOX1/4-dependent vascular remodeling and oxidative stress in ApoE-deficient or NOD mice without inadvertently suppressing the macrophage/neutrophil functions critical to the underlying inflammatory models [3].